(2R)-2-Methyl-1-nitropyrrolidine
Description
(2R)-2-Methyl-1-nitropyrrolidine is a chiral pyrrolidine derivative characterized by a nitro group at the 1-position and a methyl substituent at the 2-position in the (R)-configuration. Pyrrolidine derivatives are widely studied due to their utility in organic synthesis, medicinal chemistry, and catalysis. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or reductions, while the methyl group introduces steric and stereoelectronic effects that influence its conformational stability and interaction with chiral environments .
Properties
CAS No. |
183474-66-0 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2R)-2-methyl-1-nitropyrrolidine |
InChI |
InChI=1S/C5H10N2O2/c1-5-3-2-4-6(5)7(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
MRQJFYXRGASGRD-RXMQYKEDSA-N |
SMILES |
CC1CCCN1[N+](=O)[O-] |
Isomeric SMILES |
C[C@@H]1CCCN1[N+](=O)[O-] |
Canonical SMILES |
CC1CCCN1[N+](=O)[O-] |
Synonyms |
Pyrrolidine, 2-methyl-1-nitro-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of (2R)-2-Methyl-1-nitropyrrolidine with structurally analogous pyrrolidine derivatives highlights key differences in reactivity, stereochemical outcomes, and synthetic applications. Below is a detailed comparison based on available research:
Structural and Functional Group Variations
- (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine (12): This compound features a phenylsulfonylmethyl group at C2 and an isopropylidene-protected diol system at C3 and C3. The bulky sulfonyl and isopropylidene groups reduce ring flexibility compared to (2R)-2-Methyl-1-nitropyrrolidine, which has a simpler nitro-methyl substitution pattern. The sulfonyl group also increases stability toward oxidation but reduces solubility in nonpolar solvents .
1-Nitropyrrolidine (unsubstituted) :
The absence of a methyl group at C2 results in lower steric hindrance, enabling faster reaction kinetics in ring-opening reactions. However, the lack of stereochemical complexity limits its use in asymmetric synthesis.
Research Findings and Limitations
For instance, Compound 12’s synthesis achieved an 82% yield under optimized conditions, but analogous data for the target compound remain sparse.
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